2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile
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Overview
Description
2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile typically involves the reaction of 4-methylphenylhydrazine with a suitable precursor, such as malononitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
Scientific Research Applications
2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-[2-(4-chlorophenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile
- 2-Amino-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile
- 2-Amino-3-[2-(4-methoxyphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile
Uniqueness
The uniqueness of 2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile lies in its specific substitution pattern on the phenyl ring. The presence of the 4-methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
96122-13-3 |
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Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-amino-3,3-dicyano-N-(4-methylanilino)prop-2-enimidoyl cyanide |
InChI |
InChI=1S/C13H10N6/c1-9-2-4-11(5-3-9)18-19-12(8-16)13(17)10(6-14)7-15/h2-5,18H,17H2,1H3 |
InChI Key |
ZNWLXDKGSVLCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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